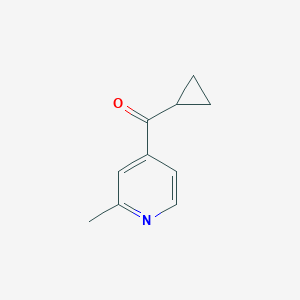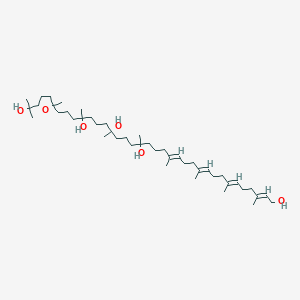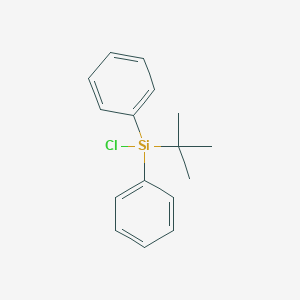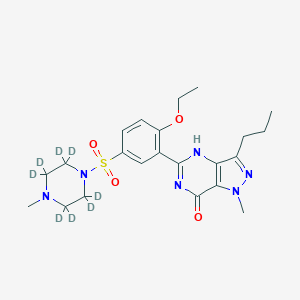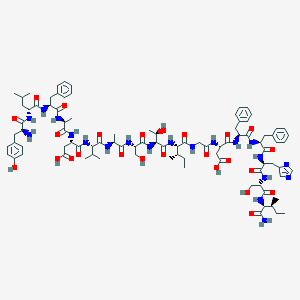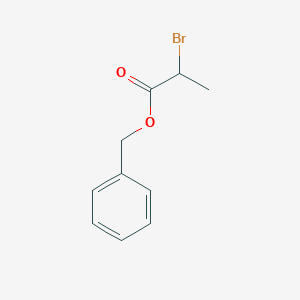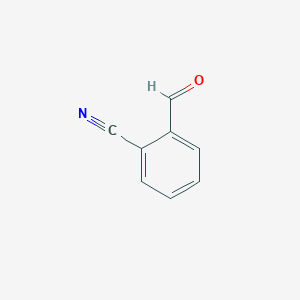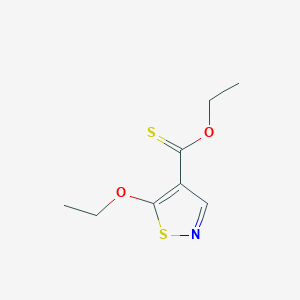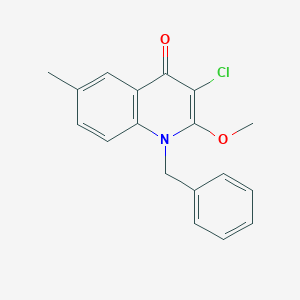
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research. The purpose of
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the production of inflammatory cytokines, which can reduce inflammation.
Effets Biochimiques Et Physiologiques
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one involves the condensation of 2-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then chlorinated and cyclized to form 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one.
Applications De Recherche Scientifique
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
147249-43-2 |
|---|---|
Nom du produit |
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-8-9-15-14(10-12)17(21)16(19)18(22-2)20(15)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
BKWQAXKMNCYUNK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
Synonymes |
4(1H)-Quinolinone, 3-chloro-2-methoxy-6-methyl-1-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



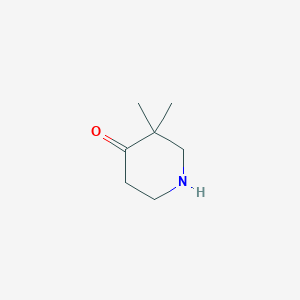
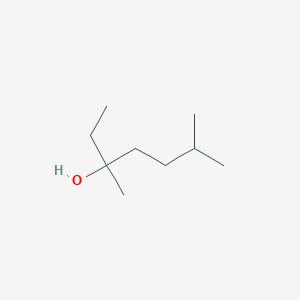
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
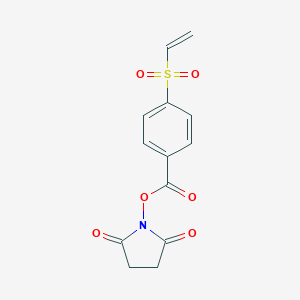
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
